3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
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Overview
Description
“3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder in physical form . The compound is part of the thiazole family, which is a group of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The InChI code for “3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is 1S/C7H9NO2S/c1-7(2,6(9)10)5-3-11-4-8-5/h3-4H,1-2H3,(H,9,10) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 171.22 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, which include 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid, have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
Antiretroviral Activity
Some thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole derivatives also exhibit antifungal properties . Abafungin is an example of an antifungal drug that contains a thiazole moiety .
Anticancer Activity
Thiazole derivatives have shown potential in the field of oncology . Tiazofurin, an anticancer drug, contains a thiazole moiety . Some thiazole derivatives have also shown effective cytotoxic activity against various cancer cell lines .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs .
Antioxidant Activity
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Antidiabetic Activity
Thiazole derivatives have also been found to exhibit antidiabetic properties . This makes them potentially useful in the development of new antidiabetic drugs .
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . This makes them potentially useful in the development of new neuroprotective drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors . Thiazole derivatives have shown diverse biological activities, suggesting that they interact with a variety of molecular targets .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 21731 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that these compounds may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBAABAULWQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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